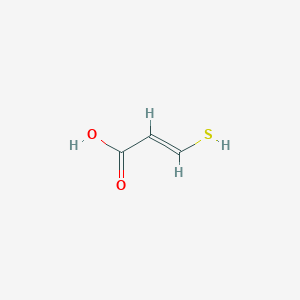
3-Mercaptoacrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- 3-Mercaptoacrylic acid is an organosulfur compound with the chemical formula HSCH₂CH₂CO₂H. It contains both carboxylic acid and thiol (sulfhydryl) functional groups.
- The compound is a colorless oil and is derived from the addition of hydrogen sulfide to acrylic acid .
Preparation Methods
Synthetic Routes: 3-Mercaptoacrylic acid can be synthesized through the reaction of 2-mercaptoacetaldehyde with hydrogen sulfide. This reaction typically occurs under acidic conditions.
Industrial Production: While industrial-scale production methods may vary, the laboratory synthesis remains a common approach for obtaining this compound.
Chemical Reactions Analysis
Types of Reactions: 3-Mercaptoacrylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions but may include disulfides, thioesters, or other derivatives.
Scientific Research Applications
Chemistry: 3-Mercaptoacrylic acid serves as a building block in chemical synthesis and as an intermediate in various reactions.
Biology: It is used to determine and analyze thiol content in proteins.
Medicine: While not a drug itself, it has applications in drug development due to its reactivity with biological molecules.
Industry: It acts as a corrosion inhibitor for metal surfaces, preventing metal corrosion.
Mechanism of Action
- The exact mechanism by which 3-Mercaptoacrylic acid exerts its effects depends on the context (e.g., as a corrosion inhibitor or in biological systems).
- In corrosion inhibition, it likely forms a protective layer on metal surfaces.
- In biological systems, it may interact with proteins or enzymes via thiol-disulfide exchange reactions.
Comparison with Similar Compounds
Similar Compounds: Other thiol-containing acids, such as 2-mercaptoacetic acid and 3-mercaptopropionic acid, share some similarities.
Uniqueness: 3-Mercaptoacrylic acid’s unique features lie in its bifunctionality (both carboxylic acid and thiol groups) and its applications in various fields.
Remember that safety precautions should be followed when handling this compound due to its irritant properties. Proper protective equipment and storage conditions are essential
Properties
Molecular Formula |
C3H4O2S |
|---|---|
Molecular Weight |
104.13 g/mol |
IUPAC Name |
(E)-3-sulfanylprop-2-enoic acid |
InChI |
InChI=1S/C3H4O2S/c4-3(5)1-2-6/h1-2,6H,(H,4,5)/b2-1+ |
InChI Key |
LINSLUIHIHAFNA-OWOJBTEDSA-N |
Isomeric SMILES |
C(=C/S)\C(=O)O |
Canonical SMILES |
C(=CS)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Amino-3-methylthieno[3,2-c]pyridine-7-carboxylicacid](/img/structure/B13016377.png)

![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B13016384.png)
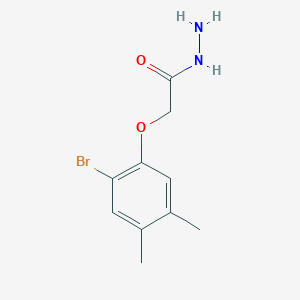
![N,4'-Dimethyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine](/img/structure/B13016394.png)
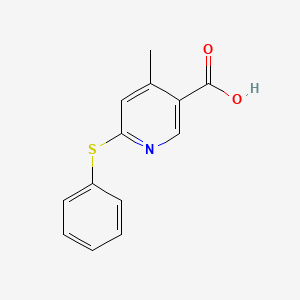
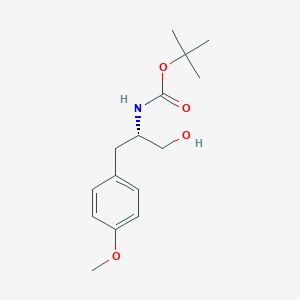

![Tert-butyl3-[cyano(fluoro)methyl]azetidine-1-carboxylate](/img/structure/B13016405.png)
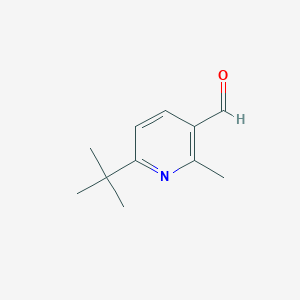
![2-{Bicyclo[3.2.1]octan-3-yl}ethan-1-ol](/img/structure/B13016435.png)
![3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid](/img/structure/B13016439.png)


